1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine . Another example is the synthesis of new [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
Scientific Research Applications
Synthesis and Characterization
A novel and efficient synthesis method for derivatives related to "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione" has been reported, utilizing a one-pot, four-component reaction. This method yields high product efficiency and is convenient to operate, indicating the compound's versatile synthetic accessibility and potential for further functionalization (Alizadeh & Ghanbaripour, 2013).
Application in Corrosion Inhibition
Research has highlighted the efficacy of "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione" derivatives as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit good inhibition efficiency, which increases with concentration, suggesting their potential industrial application in protecting metals from corrosion (Zarrouk et al., 2015).
Antimicrobial Activity
Derivatives of "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione" have been explored for their antimicrobial properties. Studies have shown that these compounds possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests their potential use in developing new antimicrobial agents (Chate et al., 2013).
Luminescence and Electronic Properties
The luminescent properties of related chroman-BF2 complexes, which are structural variants of "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione," have been studied. These compounds exhibit high stability and fluorescence, making them of interest for applications in materials science and as potential candidates for optoelectronic devices (Singh et al., 2013).
Green Synthesis Approaches
Efforts have been made to synthesize novel functionalized chromen-pyrrole hybrids, including derivatives of "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione," using green chemistry principles. These approaches utilize water as a solvent and employ ultrasound irradiation, reducing environmental impact and enhancing reaction efficiency (Tavakoli et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8-6-14(18)19-11-7-9(2-3-10(8)11)15-12(16)4-5-13(15)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWQLGLJKVPHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572106 | |
Record name | 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione | |
CAS RN |
211565-47-8 | |
Record name | 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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